Kojic Acid Exhibits Weaker Human Tyrosinase Inhibition Compared to Thiamidol but Superior Activity to Arbutin in Mushroom Assays
In direct comparative studies using recombinant human tyrosinase (hTyr), Kojic acid (KA) demonstrates weak efficacy with an IC50 >500 µmol/L, whereas the benchmark inhibitor Thiamidol achieves an IC50 of 1.1 µmol/L, representing a >450-fold difference in potency [1]. However, in mushroom tyrosinase (mTyr) assays, which are commonly used for screening, KA exhibits an IC50 of 23.12 ± 1.26 µmol/L, which is significantly lower (more potent) than that of α-arbutin (IC50 = 46.17 ± 0.82 µmol/L) [2]. This discrepancy highlights the critical importance of assay system selection when comparing inhibitor efficacy.
| Evidence Dimension | Tyrosinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 23.12 ± 1.26 µmol/L (mTyr); IC50 > 500 µmol/L (hTyr) |
| Comparator Or Baseline | Thiamidol: IC50 = 1.1 µmol/L (hTyr); α-Arbutin: IC50 = 46.17 ± 0.82 µmol/L (mTyr) |
| Quantified Difference | KA is >450-fold less potent than Thiamidol on hTyr; KA is 2-fold more potent than α-arbutin on mTyr |
| Conditions | Recombinant human tyrosinase (hTyr) assay; Mushroom (Agaricus bisporus) tyrosinase (mTyr) assay with L-DOPA as substrate |
Why This Matters
Procurement decisions must account for the target enzyme; KA is not a substitute for potent hTyr inhibitors like Thiamidol but offers a clear potency advantage over α-arbutin in mTyr-based screening models.
- [1] Mann T, Gerwat W, Batzer J, et al. Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. J Invest Dermatol. 2018;138(7):1601-1608. View Source
- [2] Saeedi M, et al. Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (Data from DOAJ abstract). View Source
